N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a central imidazole ring substituted with a 2-methoxyphenylmethyl group at the N1 position. The imidazole’s C2 position is linked via a sulfanyl (-S-) bridge to an acetamide side chain, which is further attached to a para-substituted phenyl ring bearing an acetamide group. The compound’s synthesis and structural characterization likely employ crystallographic tools such as SHELX and visualization software like WinGX/ORTEP .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15(26)23-17-7-9-18(10-8-17)24-20(27)14-29-21-22-11-12-25(21)13-16-5-3-4-6-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHLRVOBRXXIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that combines an acetamide group with an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 410.5 g/mol
- IUPAC Name : N-(4-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes, while the sulfanyl group may form covalent bonds with thiol groups in proteins, potentially modulating their function.
Anticancer Activity
A study focused on similar imidazole derivatives indicated that compounds in this class exhibit significant cytotoxicity against cancer cell lines, particularly colon (HT-29) and breast (MCF-7) carcinoma cells. The cytotoxic effects were assessed using MTT assays and DNA fragmentation analysis, revealing that several derivatives led to notable apoptosis in cancer cells .
Case Studies
-
Study on Imidazole Derivatives :
- Objective : To evaluate the anticancer properties of synthesized imidazole derivatives.
- Findings : Compounds exhibited greater activity against HT-29 cells compared to MCF-7 cells. The most active compounds caused significant DNA fragmentation in HT-29 cells, indicating a strong potential for inducing apoptosis .
-
Comparison with Other Compounds :
- Similar compounds such as N-(4-ethylphenyl)-2-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanylacetamide have shown comparable biological activities, suggesting that structural modifications can influence efficacy and selectivity against different cancer cell lines.
Biological Activity Summary Table
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HT-29 | 15 | Induction of apoptosis |
| Cytotoxicity | MCF-7 | 25 | Induction of apoptosis |
| DNA Fragmentation | HT-29 | N/A | Apoptotic pathway activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl ring, imidazole core, and sulfanyl-linked side chains. These variations influence physicochemical properties, bioavailability, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
The methylsulfinyl group in the fluorophenyl derivative introduces chirality, which may influence receptor binding specificity.
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl analog may exhibit increased metabolic stability compared to methoxy or acetamide-substituted derivatives. Methoxy vs.
Sulfur Linker Variations :
- Sulfanyl (-S-) bridges (common in all compounds) contribute to conformational flexibility. Oxidation to sulfinyl (-SO-) in may alter solubility and redox activity.
Biological Activity Trends :
- Methylsulfonyl and benzo[d]imidazole motifs correlate with anticancer activity in compound 29 .
- Amide-containing analogs (e.g., ) show antimicrobial promise, likely due to interactions with bacterial enzymes or membranes.
Research Findings and Methodological Insights
Crystallography and Conformational Analysis :
SHELX software and WinGX/ORTEP are critical for resolving the stereochemistry of analogs like the methylsulfinyl derivative . Conformational studies on imidazole derivatives (e.g., ) reveal that substituent position (e.g., 4-methyl vs. 5-methyl) significantly affects ring planarity and hydrogen-bonding capacity.Synthetic Strategies :
The target compound’s synthesis likely parallels methods for similar acetamide-imidazole hybrids, involving nucleophilic substitution for sulfanyl bridge formation and amidation reactions .Biological Inference : While direct data on the target compound is absent, structural parallels to antimicrobial and anticancer analogs suggest plausible dual activity. The 2-methoxyphenylmethyl group may enhance blood-brain barrier penetration, a hypothesis warranting further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
